(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a chlorine atom and a fluorophenyl group attached to a benzene ring through a prop-1-en-1-yl linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-chloro-2-bromobenzene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction, such as a Heck reaction, to form the desired this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenes, while oxidation and reduction reactions can produce ketones, aldehydes, or saturated hydrocarbons.
Scientific Research Applications
(Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(2-phenylprop-1-en-1-yl)benzene: Similar structure but lacks the fluorine atom.
1-Chloro-2-(2-(4-chlorophenyl)prop-1-en-1-yl)benzene: Similar structure with a chlorine atom instead of fluorine.
1-Bromo-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and fluorine atoms in (Z)-1-Chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H12ClF |
---|---|
Molecular Weight |
246.70 g/mol |
IUPAC Name |
1-chloro-2-[2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3 |
InChI Key |
SNWPPLWSMNZHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.